molecular formula C10H8BrNOS B1517457 2-Bromo-4-(4-methoxyphenyl)thiazole CAS No. 99073-84-4

2-Bromo-4-(4-methoxyphenyl)thiazole

Cat. No. B1517457
CAS RN: 99073-84-4
M. Wt: 270.15 g/mol
InChI Key: FBYVCEPGVMXUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-(4-methoxyphenyl)thiazole” is a chemical compound with the CAS Number: 99073-84-4. It has a molecular weight of 271.16 . The IUPAC name for this compound is 2-bromo-4-(4-methoxyphenyl)-1H-1lambda3-thiazole .


Synthesis Analysis

The synthesis of “2-Bromo-4-(4-methoxyphenyl)thiazole” and its derivatives has been explored in several studies . For instance, one study described the formation of such derivatives via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-methoxyphenyl)thiazole” can be represented by the InChI code: 1S/C10H9BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6,14H,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

The compound “2-Bromo-4-(4-methoxyphenyl)thiazole” has a molecular weight of 271.16 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation by blocking the production of certain chemicals in the body that cause inflammation.

Antimicrobial Activity

Thiazole compounds, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, have been found to exhibit antimicrobial activity . Antimicrobial substances inhibit the growth of microorganisms or kill them outright, and are used in the treatment of infectious diseases.

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . Antifungal drugs are medications that are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole compounds have been reported to act as antivirals . Antiviral drugs are a class of medication used specifically for treating viral infections by inhibiting the development of the infectious virus.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . Diuretics are substances that promote diuresis, the increased production of urine.

Antitumor or Cytotoxic Activity

Thiazole compounds, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, have been found to exhibit antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can kill tumor cells.

Safety and Hazards

The safety data sheet (SDS) for “2-Bromo-4-(4-methoxyphenyl)thiazole” can be found online . It’s always important to refer to the SDS for handling and safety information.

Future Directions

Thiazole derivatives, including “2-Bromo-4-(4-methoxyphenyl)thiazole”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing new synthesis methods.

properties

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVCEPGVMXUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653413
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-methoxyphenyl)thiazole

CAS RN

99073-84-4
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(4-methoxyphenyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(4-methoxyphenyl)thiazole
Reactant of Route 3
2-Bromo-4-(4-methoxyphenyl)thiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(4-methoxyphenyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.